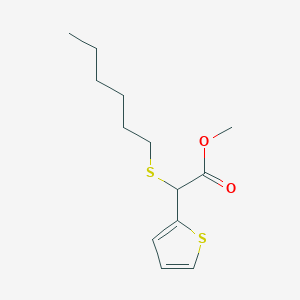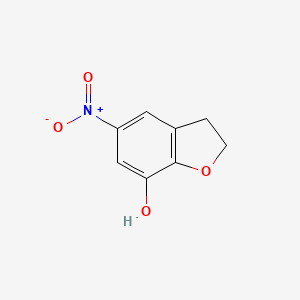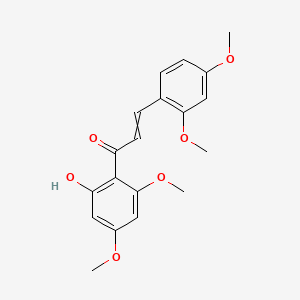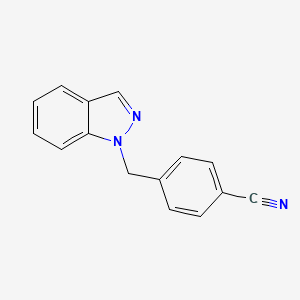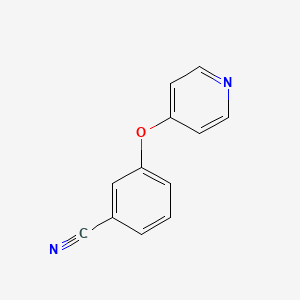
3-(4-pyridinyloxy)Benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Pyridinyloxy)Benzonitrile is an organic compound with the molecular formula C12H8N2O It is a derivative of benzonitrile, where a pyridinyloxy group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-pyridinyloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Pyridinyloxy)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the pyridinyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(4-Pyridinyloxy)Benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-pyridinyloxy)benzonitrile involves its interaction with specific molecular targets. The pyridinyloxy group can facilitate binding to certain enzymes or receptors, influencing biological pathways. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Benzonitrile: A simpler structure without the pyridinyloxy group.
4-(3-Pyridinyloxy)benzonitrile: A positional isomer with the pyridinyloxy group attached at a different position on the benzene ring.
Imidazo[4,5-b]pyridine derivatives: Compounds with similar biological activities and applications.
Uniqueness: 3-(4-Pyridinyloxy)Benzonitrile is unique due to the specific positioning of the pyridinyloxy group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
685533-74-8 |
|---|---|
Formule moléculaire |
C12H8N2O |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3-pyridin-4-yloxybenzonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-8H |
Clé InChI |
FRYZTLINQUHVQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



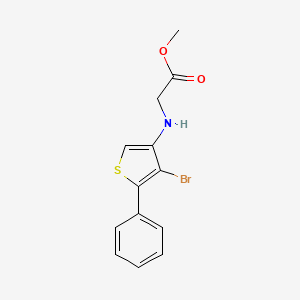
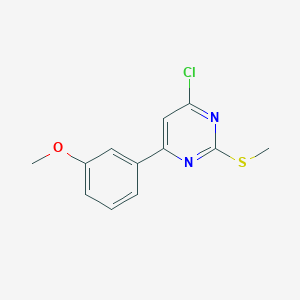
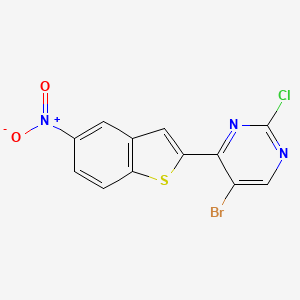
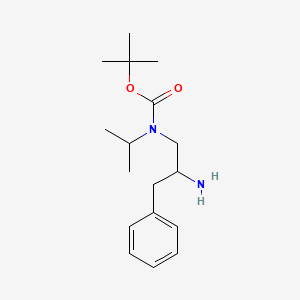

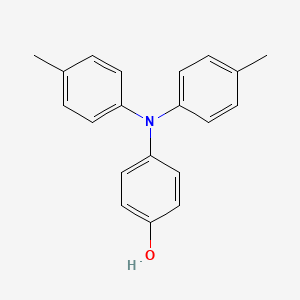
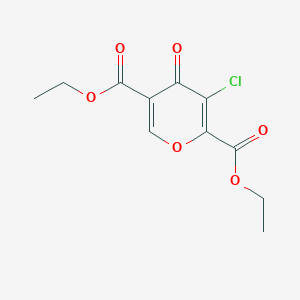
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)

